5-Bromo-2-fluoro-1-methylbenzimidazole
Description
Significance of the Benzimidazole (B57391) Core as a Privileged Scaffold in Contemporary Chemical Research
The benzimidazole core, a bicyclic aromatic heterocycle, is widely regarded as a "privileged scaffold" in medicinal chemistry. google.comnih.govchemicalbook.comnih.gov This designation stems from its remarkable ability to bind to a multitude of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. google.comnih.gov The unique electronic and structural features of the benzimidazole nucleus, including its hydrogen bond donor-acceptor capabilities and potential for π-π stacking interactions, allow for effective binding to macromolecules. google.comnih.gov Consequently, the benzimidazole framework is a constituent of numerous FDA-approved drugs and continues to be a focal point for the development of novel therapeutic agents. google.comnih.gov Its isosteric resemblance to purine (B94841) has also been a driving factor in its exploration as a biologically active molecule.
The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its steric, electronic, and lipophilic properties. This adaptability has led to the discovery of benzimidazole derivatives with a wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.gov
Strategic Importance of Halogen and Alkyl Substituents in Benzimidazole Frameworks
The introduction of halogen and alkyl substituents onto the benzimidazole framework is a key strategy in the design of new chemical entities with enhanced properties. Halogen atoms, such as bromine and fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine, with its high electronegativity and small size, can alter the acidity of nearby protons, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity through the formation of favorable interactions with biological targets.
Alkyl groups, such as the methyl group, are fundamental substituents in medicinal chemistry. The introduction of a methyl group can impact a molecule's lipophilicity, which in turn affects its solubility, permeability across biological membranes, and metabolic stability. Furthermore, the position of the alkyl group can influence the conformation of the molecule and its interaction with target proteins. For instance, N-alkylation of the benzimidazole core can be a critical determinant of biological activity.
Scope and Research Trajectory for 5-Bromo-2-fluoro-1-methylbenzimidazole
While the broader class of substituted benzimidazoles has been extensively studied, specific and detailed research on this compound is limited in publicly available scientific literature. This particular combination of a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 1-position presents a unique set of electronic and steric properties. The electron-withdrawing nature of the bromine and fluorine atoms is expected to influence the electron density of the benzimidazole ring system, while the N-methylation prevents tautomerism and introduces a defined lipophilic character.
The research trajectory for this compound would likely involve its synthesis, characterization, and subsequent evaluation for various biological activities. Given the known pharmacological profiles of other halogenated and methylated benzimidazoles, this compound could be a candidate for investigation in areas such as oncology, infectious diseases, and neurodegenerative disorders. The systematic exploration of its chemical reactivity and structure-activity relationships would be crucial in unlocking its potential as a lead compound for drug discovery or as a functional material.
Chemical Profile of this compound
Detailed experimental data for this compound is not extensively reported. However, based on its structure and the properties of analogous compounds, a predicted chemical profile can be established.
| Property | Predicted Value |
| Molecular Formula | C₈H₆BrFN₂ |
| Molecular Weight | 229.05 g/mol |
| IUPAC Name | 5-bromo-2-fluoro-1-methyl-1H-benzimidazole |
| Boiling Point | Approximately 315.9±45.0 °C |
Synthesis and Reactivity
One potential precursor is 4-bromo-N1-methylbenzene-1,2-diamine. The synthesis of the target compound could then proceed via a condensation reaction with a fluorine-containing one-carbon synthon. The reactivity of this compound is expected to be influenced by its substituents. The bromine atom at the 5-position could be susceptible to nucleophilic aromatic substitution or could participate in cross-coupling reactions, providing a handle for further structural modifications. The fluorine atom at the 2-position is generally more resistant to substitution but will significantly impact the electronic nature of the imidazole (B134444) ring.
Potential Research Applications
Given the diverse biological activities of substituted benzimidazoles, this compound warrants investigation in several therapeutic areas. The presence of both bromine and fluorine could lead to enhanced potency or a novel mechanism of action.
Potential areas for future research include:
Anticancer Activity: Many halogenated benzimidazoles have demonstrated potent anticancer properties.
Antimicrobial Activity: The benzimidazole scaffold is a well-known pharmacophore in the development of antimicrobial agents.
Enzyme Inhibition: The specific substitution pattern may confer inhibitory activity against various enzymes implicated in disease.
Further research, including synthesis, in vitro, and in vivo studies, is necessary to fully elucidate the chemical and biological properties of this compound and to determine its potential as a valuable molecule in chemical and pharmaceutical research.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCPDDWBKHVZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Derivatization Strategies of 5 Bromo 2 Fluoro 1 Methylbenzimidazole
Intrinsic Reactivity Profile of Halogenated Benzimidazoles
Benzimidazoles are bicyclic aromatic heterocycles composed of a fused benzene and imidazole (B134444) ring, creating a 10π electron system. chemicalbook.com The electronic nature of the benzimidazole (B57391) core is nuanced; the N1 nitrogen is pyrrole-like and considered π-excessive, while the N3 nitrogen is pyridine-like and π-deficient. chemicalbook.com This distribution of electron density dictates the molecule's reactivity. The benzene ring positions (C4, C5, C6, and C7) are generally π-excessive, making them susceptible to electrophilic attack, whereas the C2 position on the imidazole ring is electron-deficient and thus prone to nucleophilic substitution. chemicalbook.com
The introduction of halogen substituents onto this scaffold, as in 5-Bromo-2-fluoro-1-methylbenzimidazole, significantly modifies its reactivity profile. Halogens are electron-withdrawing through induction but can be electron-donating through resonance, influencing both electrophilic and nucleophilic reactions. The fluorine at the C2 position enhances the electrophilicity of this carbon, while the bromine at the C5 position primarily serves as a versatile functional handle for cross-coupling reactions, though it also influences the reactivity of the benzene ring. Halogenated benzimidazole nucleosides, for instance, are known to possess potent antiviral and kinase-inhibiting activities, underscoring the importance of these derivatives. chem-soc.si
Electrophilic Aromatic Substitution (EAS) Pathways on the Benzene Ring
Electrophilic aromatic substitution (EAS) on the benzimidazole scaffold typically occurs on the electron-rich benzene portion of the molecule. chemicalbook.comresearchgate.net The regiochemical outcome of such reactions on this compound is determined by the cumulative directing effects of the existing substituents: the fused imidazole ring, the N1-methyl group, and the C5-bromo group.
Fused Imidazole Ring: The imidazole moiety as a whole is an activating group and directs incoming electrophiles to the benzene ring.
N1-Methyl Group: The methyl group is an electron-donating group, further activating the ring towards EAS.
C5-Bromo Group: Bromine is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director due to resonance effects. In this case, it directs incoming electrophiles to the C4 and C6 positions.
The interplay of these effects governs the position of substitution. Nitration of benzazoles, a classic EAS reaction, generally introduces the nitro group onto the arylene fragment of the molecule. researchgate.net Similarly, halogenation of substituted benzimidazoles, such as 2-alkyl-5-chlorobenzimidazole, has been shown to occur at the C6 position. semanticscholar.org For this compound, the C4 and C6 positions are the most likely sites for electrophilic attack, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile. Quantum chemistry calculations on similar systems have shown that EAS reactions can be orbitally controlled, which agrees with experimental data. researchgate.net
| Substituent | Position | Electronic Effect | Directing Influence | Potential Substitution Sites |
|---|---|---|---|---|
| Fused Imidazole Ring | - | Activating | Directs to Benzene Ring | C4, C6, C7 |
| Bromo | C5 | Deactivating (Inductive), Donating (Resonance) | ortho, para-director | C4, C6 |
| Methyl | N1 | Activating (Inductive) | Activates the entire ring system | - |
Nucleophilic Displacement of Halogens on the Benzimidazole Scaffold
The displacement of halogen atoms from the benzimidazole scaffold via nucleophilic substitution is highly dependent on their position.
C2-Fluoro Group: The C2 position of the benzimidazole ring is inherently electron-deficient and susceptible to nucleophilic attack. chemicalbook.com The presence of a fluorine atom at this position further increases its electrophilicity. However, fluoride is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. Despite this, displacement can occur with strong nucleophiles under specific conditions, particularly because of the activating nature of the fused ring system.
C5-Bromo Group: The bromine atom at the C5 position is attached to an sp²-hybridized carbon of the benzene ring. Direct nucleophilic displacement of such aryl halides is energetically unfavorable and typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to proceed via an SNAr mechanism. In this compound, the absence of such activating groups renders the C5-bromo substituent relatively inert to direct nucleophilic displacement. savemyexams.com Consequently, the functionalization of this position is almost exclusively achieved through transition metal-catalyzed cross-coupling reactions, where the halogen undergoes "displacement" via a catalytic cycle involving oxidative addition. chem-soc.si Intramolecular SNAr has been demonstrated in benzimidazole systems where the ring activates a nitro group for displacement by a pendant nucleophile, highlighting the electronic influence of the heterocyclic core. nih.gov
Cross-Coupling Reactions for Molecular Diversification
The bromine atom at the C5 position of this compound is an ideal handle for molecular diversification using palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance. nobelprize.orglibretexts.org
Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Heck)
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester. libretexts.org This reaction has been widely applied to bromo-substituted heterocycles, including benzimidazoles, to synthesize complex biaryl structures. nih.govresearchgate.net The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.org The reactivity of aryl halides in this coupling follows the order I > Br > OTf >> Cl. tcichemicals.com
| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-1H-benzimidazole derivative | 4-Aminophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good | researchgate.net |
| ortho-Bromoaniline derivative | Phenylboronic acid pinacol ester | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 91 | nih.gov |
| 5-Bromoindole | Phenylboronic acid | Pd-Nanoparticles | K₃PO₄ | H₂O | High | nih.gov |
| Aryl Bromide | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Typical | tcichemicals.com |
Heck Reaction: The Mizoroki-Heck reaction enables the formation of carbon-carbon bonds by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly effective for introducing alkenyl substituents onto aromatic and heteroaromatic rings. The mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), followed by coordination and insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the substituted alkene product. mdpi.commdpi.com Palladium catalysts supported by N-heterocyclic carbene (NHC) ligands derived from benzimidazole have proven to be highly efficient for Heck reactions, achieving excellent catalytic activity. researchgate.net This strategy allows for the introduction of vinyl groups and other unsaturated moieties at the C5 position of the benzimidazole core.
Carbon-Heteroatom Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This transformation has become a cornerstone of medicinal chemistry for accessing aryl amines, which are prevalent in pharmaceuticals. nih.gov The reaction is applicable to a wide range of primary and secondary amines and aryl halides. libretexts.org The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org This methodology can be readily applied to this compound to introduce a diverse array of nitrogen-containing substituents at the C5 position. researchgate.netacs.org
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl Chloride | Morpholine | Pd(OAc)₂ / Benzimidazolyl Phosphine | KOtBu | Toluene | High | researchgate.net |
| Bromobenzene | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Typical | wikipedia.org |
| 4-Bromo-1,2-diaminobenzene derivative | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Good | researchgate.net |
| Aryl Bromide | Primary Alkylamine | Pd(OAc)₂ / L8 Ligand | NaOtBu | DME | Good | nih.gov |
Directed C-H Functionalization and Activation Strategies
Direct C-H functionalization has emerged as an atom-economical and efficient strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials. rsc.org For benzimidazoles, transition-metal-catalyzed C-H activation can provide access to derivatives that are difficult to synthesize through traditional methods. While the C2 position is a common site for C-H functionalization in many benzimidazoles, the presence of the fluorine atom in this compound directs attention to the C-H bonds on the benzene ring at the C4, C6, and C7 positions. rsc.org
These reactions often employ a directing group to control regioselectivity. acs.org In the target molecule, the N1-methyl group or the entire imidazole ring system can potentially direct a catalyst to an adjacent C-H bond, most likely at the C7 position. Ruthenium- and rhodium-catalyzed C-H functionalization reactions have been successfully used for the annulation of 2-arylbenzimidazoles. acs.org Furthermore, modern photocatalytic methods enable arene C-H amination through the generation of aromatic N-heterocyclic radicals, which tend to react at electron-rich sites in a manner analogous to classical electrophilic aromatic substitution. acs.org Such strategies could potentially be applied to introduce amine functionalities at the C4, C6, or C7 positions of the this compound scaffold, offering a complementary approach to the cross-coupling reactions at the C5 position.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of C-H bonds into versatile boronate esters, which can participate in a wide array of subsequent cross-coupling reactions. nih.govumich.edu The regioselectivity of these reactions on substituted arenes and heteroarenes is typically governed by a combination of steric and electronic factors. umich.eduresearchgate.net
For this compound, several factors would influence the site of borylation. Generally, iridium-catalyzed borylation of heteroarenes favors positions most distal to nitrogen atoms due to potential catalyst deactivation or unfavorable steric interactions. nih.gov This would disfavor borylation at the C7 position adjacent to the N1-methyl group. Furthermore, steric hindrance from the existing bromo and N-methyl groups would also influence the catalyst's approach. illinois.edu
Fluorine substituents are known to exert an electronic influence and can direct borylation to the ortho position. researchgate.netmsu.edu However, the dominant directing effects in complex heterocycles are often steric. umich.edu In this specific substrate, the C-H bonds at positions C4, C6, and C7 are potential sites for borylation. The C7 position is sterically encumbered by the adjacent N-methyl group. The C4 position is flanked by the bulky bromine atom, while the C6 position is adjacent to the fluorine atom. The interplay of these effects makes predicting a single outcome challenging, and a mixture of products is possible. The most likely positions for functionalization would be C4 and C7, with the regiochemical outcome heavily dependent on the specific ligand and reaction conditions employed.
| Position | Directing/Influencing Factors | Predicted Outcome |
|---|---|---|
| C4 | Steric hindrance from adjacent 5-bromo group. | Possible, but potentially hindered. |
| C6 | Adjacent to the 5-bromo group. | Less likely due to steric hindrance. |
| C7 | Distal to the 5-bromo group but adjacent to the N1-methyl group. | Possible, but potentially disfavored by proximity to the imidazole nitrogen. nih.gov |
Other Metal-Catalyzed C-H Functionalization Approaches
Beyond iridium-catalyzed borylation, other transition metals, particularly palladium and rhodium, are widely used to catalyze the direct functionalization of C-H bonds, often with the assistance of a directing group. nih.govrsc.org For benzimidazole derivatives, the imidazole nitrogen can serve as a coordinating atom to direct the metal catalyst to a specific C-H bond, typically at the C7 position.
Palladium catalysis is a versatile method for C-H activation. nih.govsnnu.edu.cn In the context of this compound, a palladium catalyst could coordinate to the N1 nitrogen, facilitating the activation of the C7-H bond. Subsequent coupling with various partners, such as aryl halides, alkynes, or alkenes, could then be achieved. This strategy provides a direct route to 7-substituted benzimidazole derivatives, which are otherwise difficult to access.
Rhodium catalysts are also highly effective for C-H activation, particularly for the synthesis of complex heterocyclic systems. Similar to palladium, rhodium complexes can be directed by the benzimidazole nitrogen to achieve regioselective functionalization at the C7 position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield in these transformations. mdpi.com
| Metal Catalyst | Typical Reaction Type | Predicted Site of Functionalization | Potential Products |
|---|---|---|---|
| Palladium (Pd) | C-H Arylation/Alkenylation/Alkynylation | C7 | 7-Aryl/alkenyl/alkynyl-5-bromo-2-fluoro-1-methylbenzimidazoles |
| Rhodium (Rh) | C-H Annulation/Alkylation | C7 | Fused heterocyclic systems or 7-alkyl derivatives |
Transformations of the Benzimidazole Ring System and Pendant Functional Groups
The functional groups present on the this compound scaffold offer numerous opportunities for chemical modification.
The 2-fluoro substituent is particularly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The electron-withdrawing nature of the benzimidazole ring system activates the C2 position for attack by nucleophiles. This allows for the displacement of the fluoride ion by a variety of nucleophiles, including amines, alcohols, and thiols, providing access to a wide range of 2-substituted benzimidazoles. This reaction is often facilitated by a base and can proceed under relatively mild conditions. chemistrysteps.com
The 5-bromo group is an ideal handle for transition metal-catalyzed cross-coupling reactions. Classic reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) can be employed to introduce diverse carbon-carbon and carbon-heteroatom bonds at this position. These reactions are highly reliable and tolerate a broad range of functional groups, making them invaluable for late-stage functionalization. For instance, Suzuki coupling with arylboronic acids can be used to synthesize 5-aryl-2-fluoro-1-methylbenzimidazoles. nih.gov
The benzimidazole ring itself is a stable aromatic system and generally does not undergo transformations under typical synthetic conditions. The N-methyl group is also relatively inert, although demethylation can be achieved under harsh conditions, it is not a common derivatization strategy.
| Target Group | Reaction Type | Reagents | Product Class |
|---|---|---|---|
| 2-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | R-NH2, R-OH, R-SH + Base | 2-Amino/Alkoxy/Thio-benzimidazoles |
| 5-Bromo | Suzuki Coupling | Ar-B(OH)2, Pd catalyst, Base | 5-Aryl-benzimidazoles |
| 5-Bromo | Heck Coupling | Alkene, Pd catalyst, Base | 5-Alkenyl-benzimidazoles |
| 5-Bromo | Sonogashira Coupling | Alkyne, Pd/Cu catalyst, Base | 5-Alkynyl-benzimidazoles |
| 5-Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 5-Amino-benzimidazoles |
Exploiting Halogen-Lithium Exchange and Other Organometallic Intermediates
Halogen-lithium exchange is a rapid and efficient method for converting aryl halides into highly reactive organolithium species. wikipedia.orgharvard.edu The 5-bromo substituent on the benzimidazole ring is well-suited for this transformation. Treatment of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) in an ethereal solvent like THF, results in the rapid exchange of the bromine atom for a lithium atom. nih.gov This generates the potent nucleophile, 5-lithio-2-fluoro-1-methylbenzimidazole.
This organometallic intermediate is not typically isolated but is quenched in situ with a wide variety of electrophiles. rsc.org This strategy allows for the introduction of a diverse array of functional groups at the C5 position. For example, quenching with carbon dioxide (CO2) followed by an acidic workup yields the corresponding 5-carboxylic acid. Reaction with aldehydes or ketones provides secondary or tertiary alcohols, respectively. Other useful electrophiles include N,N-dimethylformamide (DMF) to install a formyl group, and alkyl halides to introduce alkyl chains. This methodology provides a powerful alternative to cross-coupling reactions for the synthesis of 5-substituted benzimidazoles.
| Electrophile | Reagent | Product Functional Group at C5 |
|---|---|---|
| Carbon Dioxide | CO2 | -COOH (Carboxylic acid) |
| Aldehyde | R-CHO | -CH(OH)R (Secondary alcohol) |
| Ketone | R-CO-R' | -C(OH)RR' (Tertiary alcohol) |
| N,N-Dimethylformamide | DMF | -CHO (Aldehyde) |
| Alkyl Halide | R-X | -R (Alkyl) |
| Disulfide | RSSR | -SR (Thioether) |
Computational and Theoretical Investigations of 5 Bromo 2 Fluoro 1 Methylbenzimidazole
Quantum Chemical Calculations for Structural and Electronic Characterization
Quantum chemical calculations are fundamental to predicting the properties of a molecule. For many related benzimidazole (B57391) derivatives, researchers have successfully employed these methods to understand their behavior at a molecular level.
Molecular Dynamics Simulations to Elucidate Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations offer a way to observe the movement and interactions of a molecule over time, providing insights into its behavior in different environments, such as in solution or interacting with biological macromolecules. Comprehensive MD simulations have been executed for related compounds like 5-Bromo-2-Hydroxybenzaldehyde to study its interactions with proteins, which is a crucial step in drug design. nih.gov
Theoretical Prediction of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data, which serves as a valuable tool for confirming experimental findings.
For various 2-methylbenzimidazole derivatives, DFT calculations have been employed to predict NMR shielding constants (for ¹H and ¹³C NMR) and vibrational frequencies (for IR and Raman spectra). researchgate.net These theoretical results are often found to be in good agreement with experimental data. dergipark.org.trresearchgate.net For 5-bromo-1H-benzimidazole, DFT calculations were used to generate tables of vibrational spectra that corresponded well with experimental FT-Raman and FT-IR analyses. dergipark.org.tr
While these examples demonstrate the common computational approaches applied to the benzimidazole scaffold, the specific application of these detailed theoretical investigations to 5-Bromo-2-fluoro-1-methylbenzimidazole is not documented in the available research. Further computational studies are required to elucidate the specific structural, electronic, and spectroscopic properties of this particular compound.
In Silico Structure-Reactivity and Structure-Property Relationship Studies
In silico methods are instrumental in elucidating the relationship between the molecular structure of a compound and its chemical reactivity and physical properties. For this compound, these studies would likely employ Density Functional Theory (DFT) calculations to investigate its electronic properties and reactivity descriptors. nih.govbiointerfaceresearch.com
DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. researchgate.net Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov
Furthermore, these calculations can provide insights into the molecule's electrostatic potential (MEP), which helps in identifying the regions that are prone to electrophilic and nucleophilic attack. For instance, in related halogenated compounds, the MEP analysis has been used to explore the distribution of electrons and identify reactive sites. nih.gov
Structure-property relationship studies would also involve the calculation of various quantum chemical parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters are vital for predicting the compound's behavior in chemical reactions and its potential interactions with other molecules. For derivatives of 2-aminobenzimidazole, DFT has been employed to compute such parameters to understand their electronic properties and reactivity. nih.gov
Illustrative Data Table: Calculated Reactivity Descriptors for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | (Value in eV) | Indicates electron-donating ability |
| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability nih.gov |
| Ionization Potential | (Value in eV) | Energy required to remove an electron |
| Electron Affinity | (Value in eV) | Energy released upon gaining an electron |
| Electronegativity (χ) | (Value in eV) | Tendency to attract electrons |
| Chemical Hardness (η) | (Value in eV) | Resistance to change in electron distribution |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.
Modeling of Solvent Effects and Intermolecular Interactions
The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effects of different solvents on the properties of a molecule. researchgate.net For this compound, modeling solvent effects would be crucial for predicting its behavior in various chemical and biological systems. These calculations can provide information on how properties like UV-Visible absorption spectra and molecular stability change in different solvent environments. nih.gov
The study of intermolecular interactions is also critical for understanding how this compound might interact with other molecules, such as biological targets. The bromine and fluorine atoms on the benzimidazole core are expected to play a significant role in these interactions. evitachem.com Halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic center, could be a key interaction for this compound. evitachem.com Computational methods can be used to model and quantify the strength of these halogen bonds.
Furthermore, other non-covalent interactions, such as hydrogen bonding and π-π stacking, would also be important to investigate. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to study these interactions by analyzing the charge transfer between orbitals. scispace.com Molecular docking simulations could also be employed to predict the binding modes and affinities of this compound with specific protein targets, providing insights into its potential biological activity. biointerfaceresearch.com
Illustrative Data Table: Predicted Intermolecular Interaction Energies
| Interaction Type | Interacting Partner | Predicted Interaction Energy (kcal/mol) |
| Halogen Bonding (Br) | Lewis Base (e.g., C=O) | (Value) |
| Halogen Bonding (F) | Lewis Base (e.g., N-H) | (Value) |
| Hydrogen Bonding | Water | (Value) |
| π-π Stacking | Aromatic Ring | (Value) |
Note: The values in this table are hypothetical and represent the type of data that would be obtained from computational analysis of intermolecular interactions.
Advanced Applications of the Benzimidazole Scaffold in Chemical Sciences
Integration into Advanced Materials and Coordination Chemistry
While no studies were found that specifically incorporate 5-Bromo-2-fluoro-1-methylbenzimidazole into advanced materials, the benzimidazole (B57391) core is a common building block in coordination chemistry.
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Hybrid Materials Incorporating Benzimidazole Units
There is no specific information on the use of this compound in the design and synthesis of MOFs or hybrid materials.
Role in Supramolecular Chemistry and Self-Assembly Processes
The role of this compound in supramolecular chemistry and self-assembly processes is not documented in the available literature.
Contributions to Catalysis and Ligand Design
The catalytic applications and use as a ligand for the specific compound this compound are not reported.
Benzimidazole Derivatives as Ligands for Metal-Catalyzed Reactions
There are no research findings detailing the use of this compound as a ligand for metal-catalyzed reactions.
Development of Chemical Probes and Tool Compounds
No studies on the development of this compound as a chemical probe or tool compound have been found.
Strategic Design and Synthesis of Diverse Compound Libraries for Academic Screening Efforts
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds. The strategic design and synthesis of diverse compound libraries based on this scaffold are pivotal for academic screening efforts aimed at discovering novel therapeutic agents. The versatility of the benzimidazole core allows for systematic modifications at various positions, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This section focuses on the chemical compound This compound , illustrating the principles of designing and synthesizing targeted benzimidazole libraries for academic research.
The design of a compound library often begins with a core scaffold, in this case, benzimidazole, which is then decorated with a variety of substituents to generate a collection of related molecules. The choice of substituents is guided by several principles, including the exploration of structure-activity relationships (SAR), the introduction of bioisosteric replacements to modulate activity and physicochemical properties, and the incorporation of functionalities known to interact with specific biological targets. researchgate.netnih.govrroij.com
The inclusion of a bromine atom at the 5-position of the benzimidazole ring is a common strategy in medicinal chemistry. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding. researchgate.net Similarly, the introduction of a fluorine atom at the 2-position can significantly impact the compound's electronic properties, pKa, and membrane permeability, often leading to enhanced biological activity. nih.govproquest.comresearchgate.net The methylation at the 1-position of the benzimidazole nitrogen can alter the molecule's solubility, metabolic profile, and ability to form hydrogen bonds. nih.gov
A plausible synthetic approach to This compound would involve a multi-step process, leveraging established methodologies for benzimidazole synthesis. One common method is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid. adichemistry.comcolab.wssemanticscholar.org
A potential retrosynthetic analysis for This compound is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
Image depicting the retrosynthetic breakdown of the target molecule.
Based on this analysis, a forward synthesis could proceed as follows:
Step 1: Synthesis of 5-Bromo-2-fluorobenzimidazole. The synthesis would likely start with the condensation of 4-bromo-1,2-phenylenediamine with 2-fluoroacetic acid or a derivative under acidic conditions, following the principles of the Phillips condensation. adichemistry.comnih.govresearchgate.net
Step 2: N-methylation. The resulting 5-Bromo-2-fluorobenzimidazole would then be subjected to N-methylation. This can be achieved using a methylating agent such as methyl iodide in the presence of a base. nih.gov The regioselectivity of the methylation would need to be considered, as methylation can occur at either of the two nitrogen atoms in the imidazole (B134444) ring.
The generation of a diverse compound library would involve varying the substituents at each position. For instance, different halogenated or alkyl-substituted phenylenediamines could be used in the initial condensation step to explore variations at the 5- and 6-positions. A range of carboxylic acids could be employed to introduce diversity at the 2-position. Finally, a variety of alkylating or arylating agents could be used for the N-substitution, leading to a large and diverse library of compounds for screening.
Academic screening efforts typically employ high-throughput screening (HTS) assays to evaluate the biological activity of large compound libraries against specific targets or cellular models. nih.govrsc.orgnih.gov Benzimidazole derivatives have been widely screened for a variety of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govrsc.org
For a library of compounds centered around This compound , screening efforts could focus on targets where halogenated and fluorinated compounds have shown promise, such as protein kinases. rsc.orgpromega.comcreative-biogene.com Many kinase inhibitors feature a heterocyclic core, and the specific substitutions on the benzimidazole ring can confer selectivity and potency.
Table 1: Examples of Substituted Benzimidazoles and their Reported Biological Activities in Academic Screening
| Compound Name | Substituents | Biological Activity | Reference |
| 5-Fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide | 5-Fluoro, 2-Substituted Phenyl | Anticancer (HCT116 cell line) | adichemistry.comnih.gov |
| Flubendazole | 5-Fluoro, 2-Keto | Anthelmintic, Anticancer | nih.gov |
| Mebendazole | 5-Keto, 2-Carbamate | Anthelmintic, Anticancer | nih.gov |
| 2-Arylbenzimidazoles | Various aryl groups at C2 | Antimicrobial | organic-chemistry.org |
| N-benzyl benzimidazoles | Benzyl group at N1 | Bradykinin B1 receptor antagonist | nih.gov |
This table is interactive and can be sorted by column.
The data from such screening campaigns are then used to establish structure-activity relationships (SAR). researchgate.netnih.govrsc.org For example, by comparing the activity of compounds with and without the 5-bromo or 2-fluoro substituents, researchers can deduce the importance of these groups for biological activity. Similarly, comparing the activity of different N-alkyl derivatives can provide insights into the optimal size and nature of the substituent at this position. This iterative process of design, synthesis, and screening is fundamental to modern drug discovery and is a major focus of academic research in the chemical sciences.
Q & A
Q. Optimization Tips :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress with TLC or HPLC to isolate intermediates and minimize side products .
Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine’s deshielding effect at C2, bromine’s coupling patterns) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₆BrFN₂, MW = 229.05 g/mol) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P2₁/n space group, β = 98.3°, a = 13.68 Å) .
- FT-IR : Identifies functional groups (e.g., C-F stretch ~1250 cm⁻¹, C-Br ~650 cm⁻¹) .
Advanced: How do substituent positions (Br, F, CH₃) influence reactivity and biological activity?
Answer:
Substituent effects are analyzed via comparative studies:
- Fluorine : Enhances metabolic stability and membrane permeability via reduced basicity .
- Bromine : Increases steric bulk, favoring interactions with hydrophobic binding sites .
Advanced: What strategies optimize reaction yields in halogenation steps?
Answer:
Key factors include:
- Catalyst Selection : Use CuBr₂ or FeCl₃ to facilitate bromination at C5 .
- Solvent Control : Polar solvents (e.g., DCM, acetonitrile) improve halogen electrophilicity .
- Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes decomposition of sensitive intermediates .
- Stoichiometry : Excess halogenating agents (1.2–1.5 eq) ensure complete substitution without overhalogenation .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Contradictions arise from variability in assay conditions or target specificity. Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) .
- Target Validation : Use CRISPR knockouts or siRNA to confirm on-target effects .
- Data Triangulation : Cross-validate results with orthogonal assays (e.g., fluorescence polarization vs. SPR) .
- Structural Analysis : Compare X-ray co-crystal structures to identify binding mode discrepancies .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Models ligand-receptor interactions using the compound’s 3D structure (e.g., bromine’s van der Waals contacts with kinase hinge regions) .
- QSAR Modeling : Relates substituent electronic parameters (Hammett σ) to activity trends .
- MD Simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, highlighting key residues (e.g., Phe80 in CYP450) .
- DFT Calculations (Gaussian) : Predicts reactive sites for electrophilic attack (e.g., C5 bromine’s susceptibility to nucleophilic displacement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
